

Application Note: Determination of Diniconazole Residues in Fruit Samples by Gas Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diniconazole**

Cat. No.: **B8811851**

[Get Quote](#)

Abstract

This application note details a robust and sensitive method for the determination of **diniconazole** residues in various fruit samples using capillary gas chromatography with an electron-capture detector (GC-ECD). The described protocol, involving a straightforward extraction and cleanup procedure, offers excellent recovery and low detection limits, making it suitable for routine monitoring of **diniconazole** in fruits to ensure food safety and compliance with regulatory standards.

Introduction

Diniconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases on fruits and vegetables. Due to its potential persistence in the environment and on agricultural products, regulatory bodies have established maximum residue limits (MRLs) for **diniconazole** in food commodities. Therefore, a reliable and validated analytical method is crucial for monitoring its residue levels. Gas chromatography (GC) with an electron-capture detector (ECD) provides high sensitivity and selectivity for the analysis of halogenated compounds like **diniconazole**.^[1] This note presents a comprehensive protocol for the extraction, cleanup, and GC-ECD quantification of **diniconazole** in fruit matrices.

Experimental Protocol

1. Sample Preparation and Extraction

A modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample preparation.

- Homogenization: Weigh 100 g of a representative fruit sample (e.g., grapes, tomatoes) into a blender and homogenize for 2 minutes.[\[1\]](#)
- Extraction:
 - Transfer 20.0 g of the homogenized sample into a 50 mL centrifuge tube.[\[2\]](#)
 - Add 20 mL of acetone and shake vigorously for 1 minute.[\[2\]](#)
 - Alternatively, methanol or ethyl acetate can be used as the extraction solvent.[\[1\]](#)[\[3\]](#)
 - Centrifuge the mixture at 4000 rpm for 5 minutes.
 - Collect the supernatant (the acetone extract).
 - Repeat the extraction step with another 20 mL of acetone.[\[2\]](#)
 - Combine the supernatants.

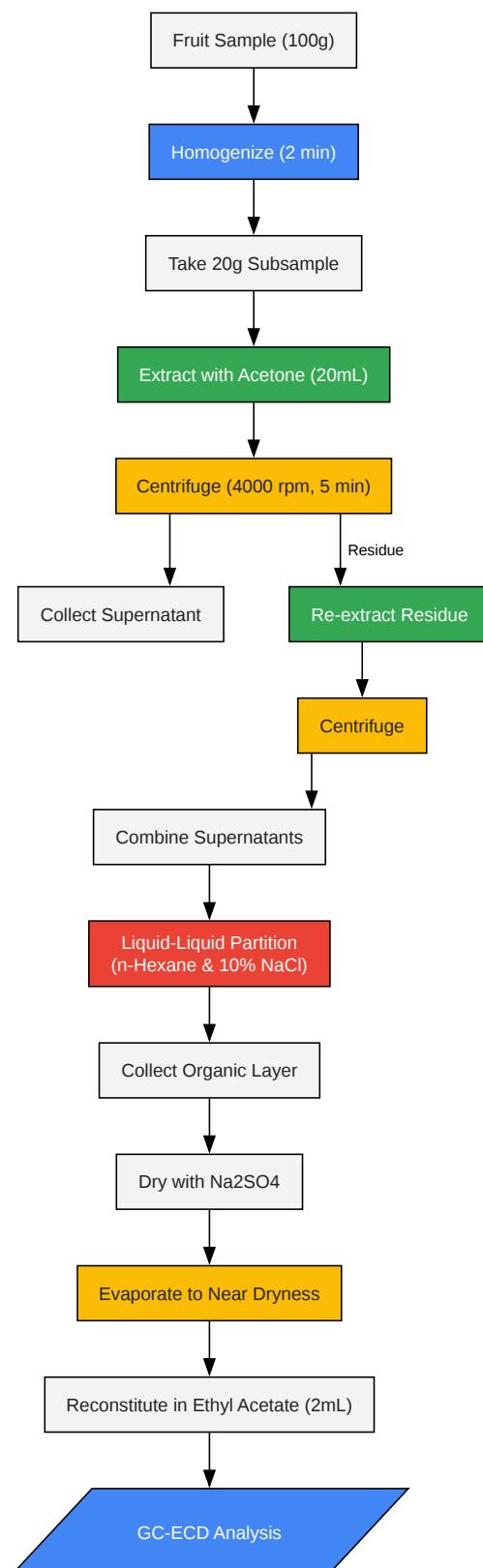
2. Cleanup

A cleanup step is essential to remove co-extractive interferences from the fruit matrix.

- Liquid-Liquid Partitioning:
 - Transfer the combined acetone extract to a separatory funnel.
 - Add 20 mL of 10% aqueous NaCl solution and 20 mL of n-hexane (or methylene chloride).[\[1\]](#)[\[2\]](#)
 - Shake vigorously for 1 minute and allow the layers to separate.
 - Collect the upper organic layer (n-hexane or methylene chloride).

- Repeat the partitioning step with another 20 mL of the organic solvent.
- Combine the organic extracts.
- Solid-Phase Extraction (SPE) Cleanup (Alternative):
 - For further cleanup, pass the combined organic extract through a synthetic magnesium silicate cartridge (e.g., Florisil).[\[2\]](#)
 - Elute the **diniconazole** with a suitable solvent mixture, such as acetone/hexane.
- Concentration:
 - Dry the combined organic extract by passing it through anhydrous sodium sulfate.[\[2\]](#)
 - Evaporate the solvent to near dryness using a rotary evaporator at a temperature below 40°C.[\[2\]](#)[\[3\]](#)
 - Re-dissolve the residue in a known volume (e.g., 2 mL) of ethyl acetate for GC analysis.[\[3\]](#)

3. GC-ECD Analysis


- Instrumentation: A gas chromatograph equipped with an electron-capture detector (ECD) is used.[\[1\]](#)
- GC Conditions:
 - Column: DB-5 (5% phenyl-methylsiloxane), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[\[1\]](#)
 - Injector Temperature: 280°C.[\[1\]](#)
 - Oven Temperature Program: Isothermal at 240°C.[\[1\]](#)
 - Detector Temperature: 300°C.[\[1\]](#)
 - Carrier Gas: Nitrogen at a flow rate of 5 mL/min.[\[1\]](#)
 - Injection Volume: 1 µL (splitless injection).[\[1\]](#)

Quantitative Data Summary

The performance of this method was validated by analyzing fortified fruit samples. The key quantitative data are summarized in the table below.

Parameter	Grapes	Zucchini	Tomatoes	Green Beans
Fortification Levels (ppm)	0.001, 0.01, 0.1, 1	0.001, 0.01, 0.1, 1	0.01, 0.1, 1	0.01, 0.1, 1
Average Recovery (%)	>90	>90	82.92 - 94.32	97.92 - 99.54
Limit of Determination (ppm)	0.0001	0.0001	0.001[1][4]	0.001[1][4]
Linearity (r)	0.9997[3]	0.9997[3]	0.9985[1]	0.9985[1]
Retention Time (min)	4.502[3]	4.502[3]	Not Specified	Not Specified

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **Diniconazole** Analysis in Fruit.

Results and Discussion

The described gas chromatography method provides excellent sensitivity and reliability for the determination of **diniconazole** in fruit samples. The use of an electron-capture detector ensures low detection limits, which are crucial for monitoring compliance with MRLs.^[1] The recovery rates for **diniconazole** in various fruit matrices were consistently high, demonstrating the effectiveness of the extraction and cleanup procedures.^[1] The method exhibited good linearity over a range of concentrations, allowing for accurate quantification.^{[1][3]}

Conclusion

The validated gas chromatography method presented in this application note is a reliable and efficient tool for the routine analysis of **diniconazole** residues in fruit samples. The protocol is straightforward and utilizes common laboratory equipment, making it accessible to most analytical laboratories. This method can be effectively integrated into food safety monitoring programs to ensure consumer protection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. hakon-art.com [hakon-art.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Determination of Diniconazole Residues in Fruit Samples by Gas Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8811851#gas-chromatography-method-for-determining-diniconazole-in-fruit-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com